SJB2-043 is a small molecule compound recognized for its role as an inhibitor of the deubiquitinase enzyme, specifically targeting ubiquitin-specific protease 1 (USP1). This compound has garnered attention due to its potential therapeutic applications in the modulation of protein degradation pathways, particularly in cancer and diabetes research. The compound's efficacy is evidenced by its ability to promote the degradation of inhibitor of DNA-binding-1 (ID1), a protein implicated in various cellular processes, including cell survival and apoptosis.
SJB2-043 was developed as part of a broader effort to identify effective inhibitors of USP1, which plays a crucial role in regulating protein stability through the ubiquitin-proteasome system. The compound is classified under small molecule inhibitors and is primarily utilized in biochemical research settings to study deubiquitination processes and their implications in disease states .
The synthesis of SJB2-043 involves several key steps that are designed to optimize yield and purity. Initial efforts focused on creating analogs of a lead compound, C527, which exhibited promising inhibitory activity against USP1. Through structure-activity relationship studies, SJB2-043 was identified as a derivative with improved potency, achieving an IC50 value of approximately 0.544 μM against USP1/UAF1 complexes .
The synthetic route typically includes:
The feasibility of large-scale synthesis was also considered during its development, ensuring that the compound could be produced for extensive biological testing .
SJB2-043 has a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the USP1 enzyme. While detailed structural diagrams are typically provided in specialized literature, key features include:
The molecular formula for SJB2-043 is C₁₃H₁₅N₃O₂S, with a molecular weight of 273.35 g/mol .
SJB2-043 functions primarily through competitive inhibition of USP1. The mechanism involves binding to the active site of USP1, preventing substrate ubiquitination. Key technical details include:
The mechanism by which SJB2-043 exerts its effects involves:
Experimental data support these mechanisms through assays that measure changes in protein levels and activity post-treatment with SJB2-043.
SJB2-043 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological experiments where consistent dosing and delivery are required .
SJB2-043 has several significant applications in scientific research:
Ubiquitin-specific protease 1 (USP1) belongs to the largest subclass of deubiquitinating enzymes (DUBs), which regulate protein homeostasis by cleaving ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. USP1 is distinguished by its dependence on the cofactor UAF1 (USP1-associated factor 1) for full catalytic activity, forming a heterodimeric complex critical for DNA damage response (DDR) pathways, including Fanconi anemia (FA) repair and translesion synthesis (TLS) [2] [6]. USP1 stabilizes key oncogenic proteins such as ID proteins (ID1, ID2, ID3), PCNA, and FANCD2, directly promoting tumor cell survival, proliferation, and therapy resistance [1] [5].
In non-small cell lung cancer (NSCLC), USP1 is significantly overexpressed and correlates with poor prognosis. Database analyses (UALCAN, HPA) reveal elevated USP1 protein levels in lung adenocarcinoma tissues compared to normal lung tissue, with high expression linked to reduced overall survival [1] [3]. USP1 mRNA expression also positively correlates with proliferation markers (Ki-67, PCNA), anti-apoptotic Bcl-2, and the epithelial-mesenchymal transition (EMT) marker N-cadherin, underscoring its role in tumor aggressiveness [1]. Beyond NSCLC, USP1 overexpression is observed in osteosarcoma, breast cancer, and BRCA-deficient tumors, where it stabilizes estrogen receptors and DNA repair machinery, enabling cancer cells to evade genotoxic stress [2] [5].
Table 1: USP1 Expression and Clinical Correlations in Human Cancers
Cancer Type | USP1 Expression Status | Associated Clinical Markers | Functional Consequences |
---|---|---|---|
NSCLC (Adenocarcinoma) | Overexpressed | ↑ Ki-67, PCNA, Bcl-2, N-cadherin | Poor prognosis, enhanced proliferation |
Osteosarcoma | Overexpressed | ↓ Differentiation markers | Impaired differentiation, cisplatin resistance |
BRCA-mutant cancers | Overexpressed | ↑ FANCD2 monoubiquitination, ID proteins | PARP inhibitor resistance |
Triple-negative breast cancer | Elevated | ↑ Estrogen receptor stability | Tumor growth, therapy evasion |
Data compiled from [1] [2] [5].
The USP1/UAF1 complex represents a synthetic lethal target in BRCA1-deficient cancers. Preclinical studies demonstrate that USP1 inhibition selectively kills BRCA1-mutant cells by disrupting alternative DNA repair pathways, exacerbating genomic instability [5]. This synthetic lethality is enhanced when combined with PARP inhibitors, highlighting USP1’s mechanistic role in maintaining cancer cell viability under DNA-damaging conditions [5] [9].
SJB2-043 is a potent, small-molecule inhibitor of the native USP1/UAF1 complex, first synthesized in 2013. It exhibits an IC₅₀ of 544 nM against USP1/UAF1 in enzymatic assays using ubiquitin-AMC (7-amido-4-methylcoumarin) as a substrate [4] [7]. Mechanistically, SJB2-043 disrupts USP1’s deubiquitinating activity, leading to the degradation of oncoproteins stabilized by USP1. In leukemic K562 cells, SJB2-043 induces dose-dependent degradation of ID1, ID2, and ID3 proteins—transcription factors critical for cell cycle progression and differentiation—resulting in apoptosis (EC₅₀ = 1.07 μM) [4] [7].
In NSCLC A549 cells, SJB2-043 (0.39–10 μM) suppresses proliferation and migration by modulating multiple signaling axes:
Table 2: Proteomic Changes in A549 NSCLC Cells After SJB2-043 Treatment
Pathway Affected | Downregulated Proteins | Upregulated Proteins | Functional Outcome |
---|---|---|---|
PI3K/AKT/mTOR | p-AKT/AKT, p-mTOR/mTOR, Bcl-2 | - | Apoptosis induction |
MAPK signaling | p-ERK/ERK, p-p38/p38, p-JNK/JNK | - | Suppressed proliferation/survival |
Wnt/β-catenin | c-Myc, N-cadherin | p-β-catenin/β-catenin, GSK3β | EMT inhibition |
Cell cycle | CyclinB1, CDK1 | p53 | G2/M arrest |
Apoptosis | - | Bax, cleaved PARP | Caspase activation |
Cell adhesion | - | E-cadherin, ZO-1, occludin | Metastasis suppression |
Data derived from Western blot analyses in [1] [3].
SJB2-043 also reverses EMT, evidenced by increased epithelial markers (E-cadherin, ZO-1, occludin) and decreased mesenchymal markers (N-cadherin). This shift impedes metastatic potential, as shown by suppressed wound healing and colony formation in A549 cells at 2.5–10 μM doses [1] [3]. RNA sequencing revealed that SJB2-043 alters the expression of 1,210 genes in A549 cells, with KEGG enrichment highlighting pathways in cancer, MAPK signaling, and ubiquitin-mediated proteolysis [3].
Compared to newer USP1 inhibitors (e.g., KSQ-4279, IC₅₀ = 8 nM; SIM0501, Phase I), SJB2-043 has moderate potency but remains a critical tool compound [5] [6]. Its broad pathway modulation underscores USP1’s role as a "master regulator" at the crossroads of oncogenic signaling and protein homeostasis.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7